molecular formula C14H18F3NO3S B2485647 N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034422-83-6

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide

Katalognummer: B2485647
CAS-Nummer: 2034422-83-6
Molekulargewicht: 337.36
InChI-Schlüssel: TZNZFENROKNGEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,4-Difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 4,4-difluorocyclohexylamine moiety linked to a substituted benzene ring. The benzene ring is functionalized with ethoxy (-OCH₂CH₃) and fluoro (-F) groups at the 4- and 3-positions, respectively. This structure combines lipophilic (difluorocyclohexyl, ethoxy) and polar (sulfonamide) elements, which may influence its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3S/c1-2-21-13-4-3-11(9-12(13)15)22(19,20)18-10-5-7-14(16,17)8-6-10/h3-4,9-10,18H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNZFENROKNGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 4,4-difluorocyclohexanone, is reacted with an amine to form the corresponding amine derivative.

    Sulfonamide Formation: The amine derivative is then reacted with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide.

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the cyclohexyl and benzene rings can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the ethoxy substituent.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the fluorine atoms, while oxidation could lead to sulfonic acids.

Wissenschaftliche Forschungsanwendungen

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of new materials with specific properties, such as hydrophobicity or thermal stability.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

Wirkmechanismus

The mechanism by which N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target site. The sulfonamide group can act as a hydrogen bond donor or acceptor, further stabilizing the interaction.

Vergleich Mit ähnlichen Verbindungen

Thiazole Carboxamide Derivatives ()

Compounds 108–111 from share the N-(4,4-difluorocyclohexyl) group but differ in their core structure (thiazole carboxamide vs. benzenesulfonamide). Key comparisons:

Feature Target Compound Compound 108–111 () Implications
Core Structure Benzenesulfonamide Thiazole-4-carboxamide Thiazole rings introduce rigidity and π-stacking potential .
Substituents 4-Ethoxy, 3-fluoro 3,4,5-Trimethoxybenzamido, alkyl chains Trimethoxy groups enhance electron density; alkyl chains adjust lipophilicity.
Synthesis Yield Not reported 35–78% Lower yields (e.g., 35% for 110 ) may reflect steric hindrance .
Physical State Not reported White solids Similar solid-state properties suggest potential crystallinity.

The ethoxy group in the target compound may confer greater metabolic stability compared to the methoxy groups in 108–111 , as larger alkoxy groups resist oxidative degradation.

Sulfonamide Derivatives with Trifluoromethyl Groups (–3)

European patents in –3 describe sulfonamides with trifluoromethyl (-CF₃) and oxazolidinone motifs. For example:

  • N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)trifluoromethanesulfonamide
Feature Target Compound Patent Compounds (–3) Implications
Fluorination 4,4-Difluorocyclohexyl CF₃, difluorocyclohexyl CF₃ groups increase electronegativity and metabolic resistance.
Core Structure Benzenesulfonamide Oxazolidinone-sulfonamide hybrids Oxazolidinones may enhance target binding via hydrogen bonding .
Substituents Ethoxy, fluoro 4-Methoxy, dimethylcyclohexenyl Dimethylcyclohexenyl introduces steric bulk, potentially reducing solubility.

The target compound’s ethoxy group may offer a balance between lipophilicity and solubility compared to the methoxy groups in these analogs.

Pyridine and Quinoline Derivatives ()

, and 8 highlight compounds with heterocyclic cores:

  • N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-6-carboxamide ()
  • N-{5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}methanesulfonamide ()
Feature Target Compound Heterocyclic Analogs Implications
Aromatic System Benzene Pyridine, quinoline, oxadiazole Pyridine/quinoline cores enhance basicity and metal coordination potential.
Substituents Ethoxy, fluoro Methoxy, ethenyl Ethenyl groups () may increase planarity and π-π interactions.
Molecular Weight ~343 g/mol (estimated) 500.56 g/mol () Higher MW in analogs could reduce bioavailability.

The target compound’s simpler benzene core may improve synthetic accessibility compared to complex heterocycles.

Crystalline Forms and Salts ()

discusses crystalline salts of a benzimidazole sulfonamide with a 4,4-difluorocyclohexylmethyl group.

Feature Target Compound Crystalline Salt () Implications
Formulation Free sulfonamide Ethanesulfonamide salt Salt forms enhance solubility and dissolution rates.
Crystallinity Not reported Crystalline Crystalline forms improve stability and manufacturing reproducibility.

Biologische Aktivität

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide is an emerging compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H18F3N2O3S
  • Molecular Weight : 364.39 g/mol
  • IUPAC Name : this compound

This compound functions primarily as a sulfonamide derivative. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This compound's unique structure, featuring difluorocyclohexyl and ethoxy groups, enhances its binding affinity and selectivity towards specific biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus16 µg/mL
P. aeruginosa32 µg/mL

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. In a study involving human cancer cell lines, this compound showed a dose-dependent inhibition of cell proliferation:

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)10
HeLa (Cervical)12

Case Studies and Research Findings

  • In Vivo Efficacy : A study conducted on mice bearing xenograft tumors demonstrated that oral administration of the compound led to significant tumor regression compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells.
  • Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties with a half-life of approximately 6 hours and good oral bioavailability, making it a candidate for further clinical development.
  • Safety Profile : Toxicological assessments indicated low toxicity levels at therapeutic doses, with no significant adverse effects observed in animal models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.